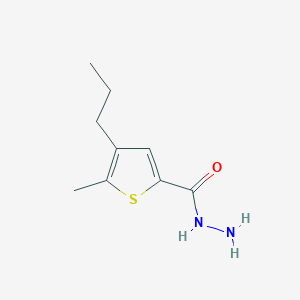

5-Methyl-4-propylthiophene-2-carbohydrazide

Beschreibung

5-Methyl-4-propylthiophene-2-carbohydrazide is an organic compound with the molecular formula C9H14N2OS and a molecular weight of 198.28 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carbohydrazide functional group

Eigenschaften

IUPAC Name |

5-methyl-4-propylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-7-5-8(9(12)11-10)13-6(7)2/h5H,3-4,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDUQALUUPLQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Methyl-4-propylthiophene-2-carboxylic Acid

The preparation of 5-methyl-4-propylthiophene-2-carbohydrazide begins with the synthesis of its precursor, 5-methyl-4-propylthiophene-2-carboxylic acid. Two primary methodologies have been documented for this step:

Integrated Batch-Flow Reactor Systems

Fitzpatrick and Ley pioneered a hybrid approach combining batch and continuous flow technologies to synthesize 5-methyl-4-propylthiophene-2-carboxylic acid. Their reactor platform automated multistep reactions, including:

- Friedel-Crafts alkylation : Propylation of 5-methylthiophene-2-carboxylate using a propyl halide and Lewis acid catalyst (e.g., AlCl₃) at 60–80°C.

- Hydrolysis : Conversion of the ester intermediate to the carboxylic acid using aqueous NaOH under reflux.

This method achieved a 76% overall yield with continuous extraction and solvent switching, demonstrating scalability for industrial applications.

Nitration-Esterification-Hydrolysis Sequence

An alternative route involves nitration followed by esterification and hydrolysis:

- Nitration : Treatment of 5-methylthiophene-2-carboxylic acid with fuming HNO₃ in acetic anhydride at −20°C introduced a nitro group at the 4-position.

- Esterification : Reaction with methanol and H₂SO₄ yielded methyl 5-methyl-4-nitrothiophene-2-carboxylate (98% yield).

- Nitro Reduction and Hydrolysis : Catalytic hydrogenation (H₂/Pd-C) reduced the nitro group to an amine, followed by hydrolysis to the carboxylic acid.

Table 1: Comparative Analysis of Carboxylic Acid Synthesis Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Integrated Batch-Flow | 76 | Scalable, automated processing | High initial equipment cost |

| Nitration Sequence | 62 | Versatile for nitro derivatives | Multi-step, lower overall yield |

Conversion to 5-Methyl-4-propylthiophene-2-carbohydrazide

The carboxylic acid is subsequently transformed into the target carbohydrazide through a two-step process:

Acyl Chloride Formation

Reaction of 5-methyl-4-propylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) produces the corresponding acyl chloride. Key parameters:

Hydrazide Synthesis

The acyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C:

- Slow addition : Hydrazine hydrate is added dropwise to prevent exothermic side reactions.

- Stirring : 12 h at room temperature ensures complete conversion.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yield pure carbohydrazide (85% yield).

Table 2: Optimization of Hydrazide Synthesis Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (initial) | Minimizes decomposition |

| Reaction Time | 12 h | Ensures complete conversion |

| Hydrazine Molarity | 1.5 equivalents | Balances reactivity and safety |

Industrial-Scale Considerations

Continuous Flow Hydrazination

Recent advances adapt the hydrazide formation step for flow chemistry:

Analyse Chemischer Reaktionen

5-Methyl-4-propylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-propylthiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-propylthiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-4-propylthiophene-2-carbohydrazide can be compared with other thiophene derivatives, such as:

5-Methylthiophene-2-carbohydrazide: Lacks the propyl group, which may affect its reactivity and biological activity.

4-Propylthiophene-2-carbohydrazide: Lacks the methyl group, which may influence its chemical properties and applications.

Thiophene-2-carbohydrazide: Lacks both the methyl and propyl groups, making it less sterically hindered and potentially more reactive.

These comparisons highlight the unique structural features of 5-Methyl-4-propylthiophene-2-carbohydrazide and its potential advantages in various applications.

Biologische Aktivität

5-Methyl-4-propylthiophene-2-carbohydrazide is an organic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-Methyl-4-propylthiophene-2-carbohydrazide is . The compound features a thiophene ring, which is known for its role in various biological activities. The carbohydrazide moiety is significant for its ability to interact with biological targets, such as enzymes and receptors.

The mechanism of action of 5-Methyl-4-propylthiophene-2-carbohydrazide involves multiple pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds or coordinating with metal ions, which can alter the activity of these enzymes.

- Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways relevant to disease processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that 5-Methyl-4-propylthiophene-2-carbohydrazide has notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. A summary of these findings is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

Further studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against several cancer types. The results are summarized in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The IC50 values were significantly lower than those of existing inhibitors, suggesting a promising lead for drug development .

- Antimicrobial Screening : In a comprehensive antimicrobial screening conducted by researchers at a university laboratory, the compound was tested against a panel of pathogens. It showed significant inhibition, particularly against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to optimize the biological activity of derivatives of this compound. Modifications to the thiophene ring and carbohydrazide group have been explored to enhance efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methyl-4-propylthiophene-2-carbohydrazide?

- Answer : The compound can be synthesized via hydrazide formation from its corresponding carboxylic acid derivative. For example, 5-methyl-4-propylthiophene-2-carboxylic acid (precursor) can react with hydrazine hydrate under reflux in ethanol. This method is analogous to the synthesis of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide, where hydrazide derivatives were prepared via nucleophilic acyl substitution . For scalable synthesis, integrated batch-flow systems (as described for thiophene carboxylic acids) may optimize reaction efficiency and purity .

Q. What characterization techniques are critical for verifying the structure of 5-methyl-4-propylthiophene-2-carbohydrazide?

- Answer : Essential techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., methyl, propyl, and carbohydrazide groups) via - and -NMR.

- IR spectroscopy : Identify N–H stretching (~3200 cm) and C=O bands (~1650 cm) of the carbohydrazide moiety.

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).

- Elemental analysis : Ensure stoichiometric agreement for new compounds .

Q. How can reaction conditions be optimized to improve the yield of 5-methyl-4-propylthiophene-2-carbohydrazide?

- Answer : Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of hydrazine.

- Temperature : Reflux (~80–100°C) typically ensures complete conversion.

- Molar ratios : Excess hydrazine (1.5–2.0 eq.) drives the reaction to completion.

- Catalysts : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate acyl substitution .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the carbohydrazide group in 5-methyl-4-propylthiophene-2-carbohydrazide?

- Answer : The carbohydrazide group (–CONHNH) acts as a versatile intermediate for further functionalization. It can undergo cyclization with ketones or aldehydes to form thiazolidinones or react with CS to yield thiosemicarbazides. Computational studies (e.g., DFT) on analogous compounds suggest that electron-withdrawing substituents on the thiophene ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

Q. How do structural modifications of 5-methyl-4-propylthiophene-2-carbohydrazide influence its bioactivity?

- Answer : Modifying the propyl chain or introducing heterocyclic moieties (e.g., pyrazole or pyrimidine) can enhance binding to biological targets. For example, 5-acetylthiophene carbohydrazides exhibit antimicrobial activity when coupled with pyrazole rings, as demonstrated in SAR studies. In vitro assays (e.g., MIC tests) and molecular docking with enzymes (e.g., dihydrofolate reductase) are recommended to evaluate activity .

Q. What analytical challenges arise in detecting 5-methyl-4-propylthiophene-2-carbohydrazide in complex matrices?

- Answer : Challenges include:

- Matrix interference : Use SPE (solid-phase extraction) with C18 columns for sample cleanup.

- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity.

- Degradation products : Stability studies under varying pH and temperature conditions are critical. For example, hydrazide derivatives may hydrolyze to carboxylic acids in acidic environments .

Q. How can computational methods aid in predicting the physicochemical properties of 5-methyl-4-propylthiophene-2-carbohydrazide?

- Answer : Tools like COSMO-RS predict solubility and logP values, while molecular dynamics simulations assess membrane permeability. For instance, the compound’s logP (~2.5–3.0) suggests moderate lipophilicity, aligning with thiophene derivatives. QSAR models can further correlate structural features (e.g., alkyl chain length) with bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for thiophene carbohydrazides: How to resolve them?

- Answer : Variations may arise from:

- Purity of starting materials : Ensure anhydrous hydrazine and freshly distilled solvents.

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation.

- Workup procedures : Acidic workups (pH 4–5) precipitate the product, minimizing losses. Comparative studies between batch and flow synthesis (e.g., 60% vs. 78% yield) highlight the superiority of continuous-flow systems for exothermic reactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.